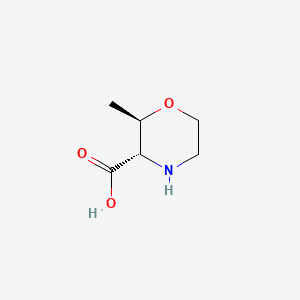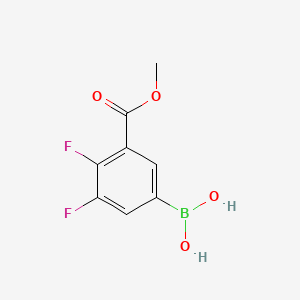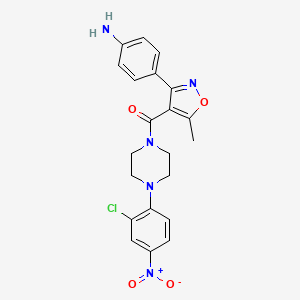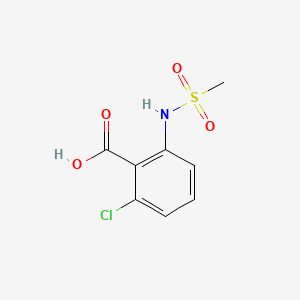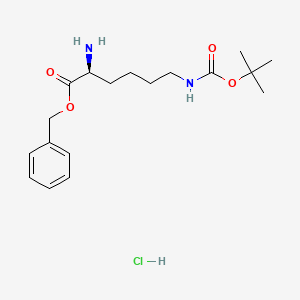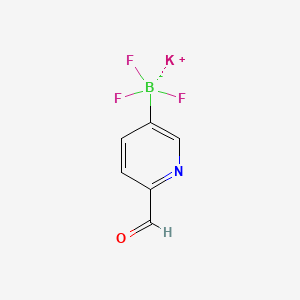
3-Methyl-d3-butyric--d4 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-d3-butyric–d4 Acid, also known as Isovaleric acid-d7, is a useful isotopically labeled research compound . It has a molecular formula of C5H10O2 and a molecular weight of 102.13 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-d3-butyric–d4 Acid consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
3-Methyl-d3-butyric–d4 Acid is a liquid that is slightly soluble in methanol and water . It is colorless .properties
CAS RN |
1219805-32-9 |
|---|---|
Product Name |
3-Methyl-d3-butyric--d4 Acid |
Molecular Formula |
C5H10O2 |
Molecular Weight |
109.176 |
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI Key |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
SMILES |
CC(C)CC(=O)O |
synonyms |
3-Methyl-d3-butyric--d4 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



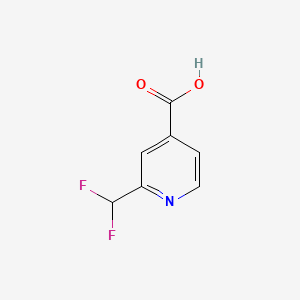

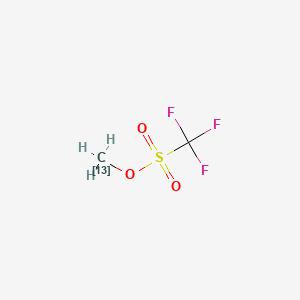
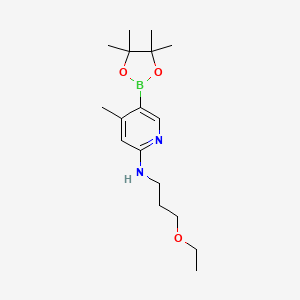
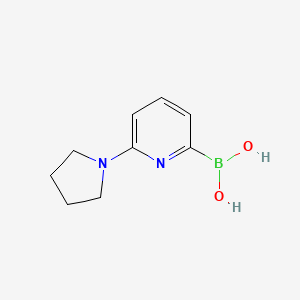
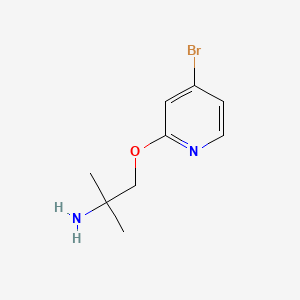
![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)
